molecular formula C16H16O4 B12672307 2,4,5-Trimethoxybenzophenone CAS No. 36897-00-4

2,4,5-Trimethoxybenzophenone

Cat. No.: B12672307
CAS No.: 36897-00-4
M. Wt: 272.29 g/mol
InChI Key: CWXBRVFPEIGVSF-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxybenzophenone is an organic compound with the molecular formula C16H16O4 It is a derivative of benzophenone, characterized by the presence of three methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. In this process, 1,2,4-trimethoxybenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of deep eutectic solvents (DES) as catalytic systems has been explored to enhance the efficiency and environmental friendliness of the process. DES such as choline chloride-zinc chloride ([ChCl][ZnCl2]2) have shown promising results in achieving high yields and recyclability .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed:

Scientific Research Applications

2,4,5-Trimethoxybenzophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethoxybenzophenone involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other known tubulin inhibitors like combretastatin .

Comparison with Similar Compounds

Uniqueness: 2,4,5-Trimethoxybenzophenone stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to inhibit tubulin polymerization with high potency makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

36897-00-4

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

phenyl-(2,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C16H16O4/c1-18-13-10-15(20-3)14(19-2)9-12(13)16(17)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

CWXBRVFPEIGVSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC

Origin of Product

United States

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